molecular formula C9H16ClNO2 B13025861 (2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl

(2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl

Cat. No.: B13025861
M. Wt: 205.68 g/mol
InChI Key: PONAUWFRJYNGAC-HNPMAXIBSA-N
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Description

(2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a cyclic amino acid derivative with the molecular formula C9H15NO2·HCl. This compound is known for its role as an intermediate in the synthesis of various bioactive molecules, including angiotensin-converting enzyme (ACE) inhibitors like trandolapril .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl typically involves the reaction of cyclohexyl aziridine with dialkyl malonate. This reaction produces a trans-fused 3-alkylcarbonyl-octahydro-indol-2-one, which is then decarbonylated at the 3-position. The resulting trans-octahydro-indol-2-one is converted to an optionally protected carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound often involve the use of phosphorous pentachloride and dichloromethane to prepare 3-chlorine-2-amino-propionic acid methyl ester hydrochloride. This intermediate is then reacted with methylbenzene and acetyl chloride to produce 3-chlorine-2-acetyl amino-propionic acid methyl ester hydrochloride. Further reactions with DMF (Dimethyl Formamide) and 1-pyrrole cyclohexene yield 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid, which is finally converted to (2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

(2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of indole and carboxylic acids, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

(2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl involves its role as an intermediate in the synthesis of bioactive compounds. For example, in the synthesis of trandolapril, it undergoes peptide coupling with N-(1-ethoxycarbonyl)-3-phenylpropyl-S-alanine using dicyclohexylcarbodiimide and 1-hydroxybenzotriazole as coupling agents. This reaction forms the active ACE inhibitor, which blocks the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl is unique due to its specific stereochemistry and its role as a key intermediate in the synthesis of ACE inhibitors. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for industrial applications .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

(2R,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7+,8+;/m0./s1

InChI Key

PONAUWFRJYNGAC-HNPMAXIBSA-N

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)C[C@@H](N2)C(=O)O.Cl

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O.Cl

Origin of Product

United States

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